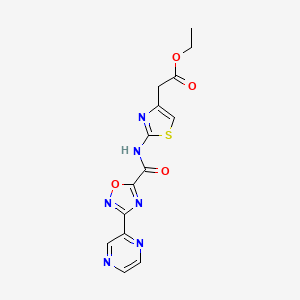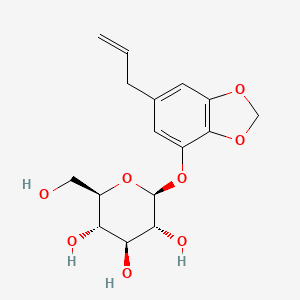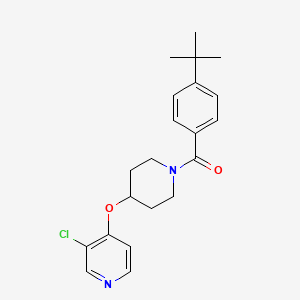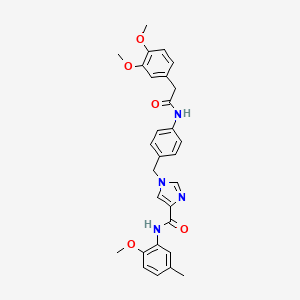![molecular formula C10H17N3O2 B2494944 Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975118-62-7](/img/structure/B2494944.png)
Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate (EDMC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods. EDMC has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate is not fully understood. However, it has been suggested that Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate exerts its anti-cancer effects by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of nucleotides, which are required for DNA replication and cell division. Inhibition of DHFR by Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate leads to a decrease in nucleotide synthesis, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anti-cancer effects, Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate has been shown to have anti-inflammatory and analgesic effects. Furthermore, Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate in lab experiments is its low toxicity. Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate has been shown to have low toxicity in both in vitro and in vivo studies, making it a safe compound to use in lab experiments. Additionally, Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the limitations of using Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate in lab experiments is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
For research include investigating its mechanism of action, optimal dosage and administration for cancer treatment, potential for the treatment of other diseases, and novel formulations to improve solubility and bioavailability.
Synthesis Methods
The synthesis of Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate has been achieved using various methods. One of the most commonly used methods for synthesizing Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate is the reaction of 1-methyl-3-oxo-3H-pyrazole-4-carboxylic acid ethyl ester with N,N-dimethylformamide dimethyl acetal in the presence of an acid catalyst. The reaction yields Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate as a white solid with a melting point of 121-123°C.
Scientific Research Applications
Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate is in the field of cancer research. Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-5-15-10(14)8-6-13(4)11-9(8)7-12(2)3/h6H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINHSRMLQAMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2494868.png)


![3-Cyclopropyl-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494872.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)
![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)
